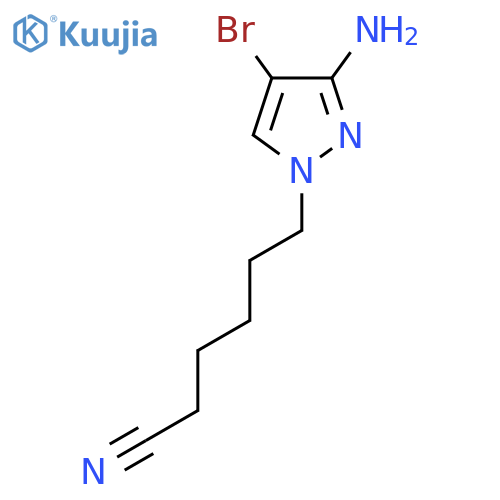Cas no 1850942-88-9 (6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)

1850942-88-9 structure
商品名:6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile 化学的及び物理的性質
名前と識別子
-
- 6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile
- EN300-1109730
- 1850942-88-9
-
- インチ: 1S/C9H13BrN4/c10-8-7-14(13-9(8)12)6-4-2-1-3-5-11/h7H,1-4,6H2,(H2,12,13)
- InChIKey: SCTVCPJRRJQVLC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N)=NN(C=1)CCCCCC#N
計算された属性
- せいみつぶんしりょう: 256.03236g/mol
- どういたいしつりょう: 256.03236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 67.6Ų
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109730-0.05g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1109730-10g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1109730-5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 5g |
$2443.0 | 2023-10-27 | |
| Enamine | EN300-1109730-5.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1109730-0.25g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1109730-0.1g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1109730-2.5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1109730-10.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1109730-0.5g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1109730-1.0g |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile |
1850942-88-9 | 1g |
$1214.0 | 2023-06-10 |
6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1850942-88-9 (6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1622100-48-4(7-methoxy-8-methylquinoline)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量